molecular formula C10H17NO B13164859 3-(3,3-Dimethylbutyl)-3-methyloxirane-2-carbonitrile

3-(3,3-Dimethylbutyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13164859
M. Wt: 167.25 g/mol
InChI Key: WPZNTKSTQMQZTM-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylbutyl)-3-methyloxirane-2-carbonitrile is an organic compound with a unique structure that includes an oxirane ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3-Dimethylbutyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 3,3-dimethylbutanal with appropriate reagents to form the oxirane ring and introduce the nitrile group. One common method involves the use of a copper catalyst for the dehydrogenation of 3,3-dimethylbutanol to form 3,3-dimethylbutanal, which is then reacted with other reagents to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(3,3-Dimethylbutyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the oxirane ring under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

3-(3,3-Dimethylbutyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylbutyl)-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The nitrile group can also participate in various chemical reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

    Oxirane, (3,3-dimethylbutyl)-: This compound shares the oxirane ring structure but lacks the nitrile group.

    3,3-Dimethylbutanal: A precursor in the synthesis of 3-(3,3-Dimethylbutyl)-3-methyloxirane-2-carbonitrile, it lacks the oxirane ring and nitrile group.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3-(3,3-dimethylbutyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C10H17NO/c1-9(2,3)5-6-10(4)8(7-11)12-10/h8H,5-6H2,1-4H3

InChI Key

WPZNTKSTQMQZTM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)CCC(C)(C)C

Origin of Product

United States

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